molecular formula C10H15F4NO2 B8189824 3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester

3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8189824
M. Wt: 257.22 g/mol
InChI Key: FFAQEPQMRPOBAV-UHFFFAOYSA-N
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Description

3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated organic compound with the molecular formula C10H15F4NO2 and a molecular weight of 257.23 g/mol . This compound is characterized by the presence of four fluorine atoms attached to the piperidine ring, which imparts unique chemical properties. It is commonly used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The resulting fluorinated piperidine is then reacted with tert-butyl chloroformate to form the carboxylic acid tert-butyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atoms can form strong interactions with proteins and enzymes, affecting their function. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5,5-Tetrafluoro-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

tert-butyl 3,3,5,5-tetrafluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F4NO2/c1-8(2,3)17-7(16)15-5-9(11,12)4-10(13,14)6-15/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQEPQMRPOBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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